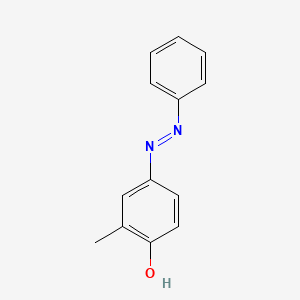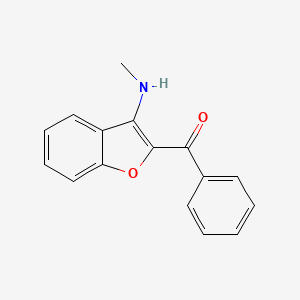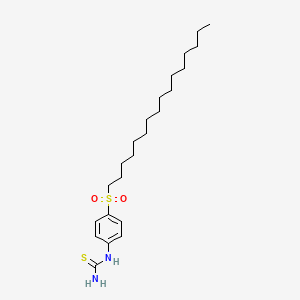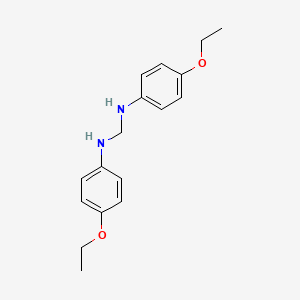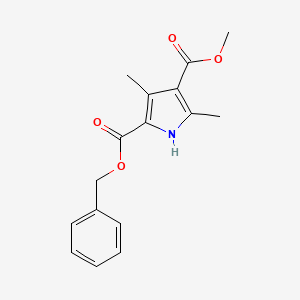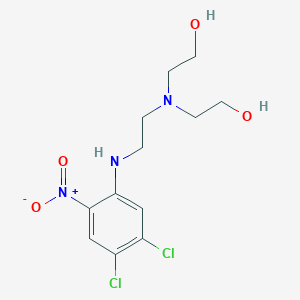
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.288. It is known for its aromatic structure, which includes both acetyl and methoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-acetylphenyl 4-methoxybenzoate can be synthesized through an esterification reaction between 2-acetylphenol and 4-methoxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the synthesis of 2-acetylphenyl 4-methoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-acetylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-carboxyphenyl 4-methoxybenzoate.
Reduction: 2-(1-hydroxyethyl)phenyl 4-methoxybenzoate.
Substitution: 2-acetylphenyl 4-halobenzoate or 2-acetylphenyl 4-aminobenzoate.
Scientific Research Applications
2-acetylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-acetylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The methoxy group can also influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-acetylphenyl benzoate: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-methoxyphenyl 2-acetylbenzoate: The positions of the acetyl and methoxy groups are reversed, leading to variations in chemical properties and applications.
2-hydroxyphenyl 4-methoxybenzoate:
Uniqueness
2-acetylphenyl 4-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5445-86-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2-acetylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-5-3-4-6-15(14)20-16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
KPHKQJNWBUZGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



